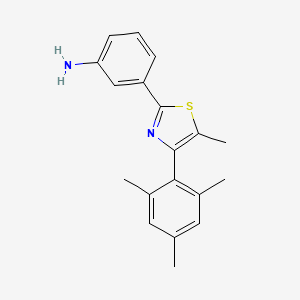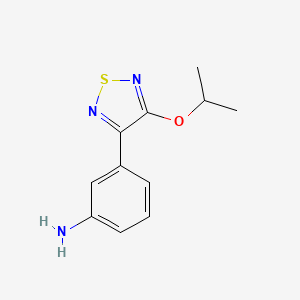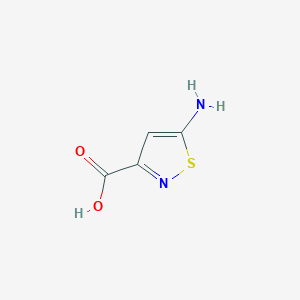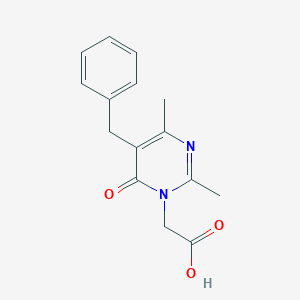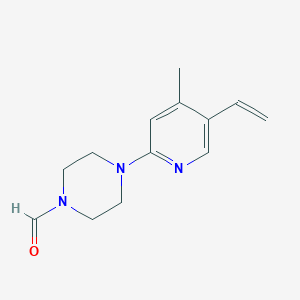
3-((1H-Pyrazol-4-yl)oxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1H-Pyrazol-4-yl)oxy)aniline: is an organic compound that features a pyrazole ring attached to an aniline moiety through an oxygen atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both aniline and pyrazole functionalities in the molecule allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1H-Pyrazol-4-yl)oxy)aniline typically involves the reaction of 4-hydroxy-1H-pyrazole with 3-bromoaniline under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of the pyrazole attacks the bromine-substituted aniline, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents used include dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride are employed to facilitate the reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aniline moiety in 3-((1H-Pyrazol-4-yl)oxy)aniline can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Regeneration of the aniline moiety.
Substitution: Formation of halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-((1H-Pyrazol-4-yl)oxy)aniline is used as a building block in the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: The compound is used in the development of new materials, including polymers and dyes. Its unique structure contributes to the properties of these materials, such as color and stability.
Wirkmechanismus
The mechanism of action of 3-((1H-Pyrazol-4-yl)oxy)aniline involves its interaction with specific molecular targets in biological systems. The aniline moiety can interact with enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
3-((1H-Pyrazol-4-yl)oxy)pyrazin-2-amine: This compound shares the pyrazole-oxygen linkage but has a pyrazine ring instead of an aniline ring.
3,5-di((1H-Pyrazol-4-yl)oxy)aniline: This compound has two pyrazole rings attached to the aniline moiety.
Uniqueness: 3-((1H-Pyrazol-4-yl)oxy)aniline is unique due to the combination of the aniline and pyrazole functionalities, which confer distinct chemical reactivity and biological activity. The presence of the oxygen linker also influences the compound’s properties, making it different from other pyrazole or aniline derivatives.
Eigenschaften
Molekularformel |
C9H9N3O |
|---|---|
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
3-(1H-pyrazol-4-yloxy)aniline |
InChI |
InChI=1S/C9H9N3O/c10-7-2-1-3-8(4-7)13-9-5-11-12-6-9/h1-6H,10H2,(H,11,12) |
InChI-Schlüssel |
WUFVGXMAQGPAHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CNN=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


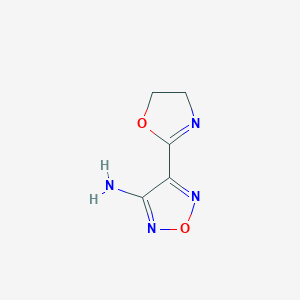
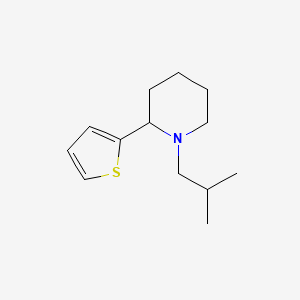
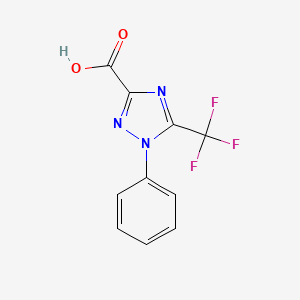
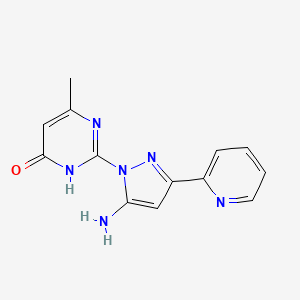

![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)

